3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid
Description
Properties
Molecular Formula |
C9H8Cl2O3 |
|---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8Cl2O3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7,12H,4H2,(H,13,14) |
InChI Key |
JUGUCFGKERIZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 2,3-Dichlorophenyl Precursors
The synthesis begins with the chlorination of phenyl compounds to introduce the dichlorophenyl group. Commonly, chlorination of phenol derivatives or phenyl precursors is performed using chlorinating agents such as phosphorus oxychloride or thionyl chloride under controlled conditions to obtain 2,3-dichlorophenol or related intermediates.
Step 2: Formation of the Epoxy Intermediate
In a notable approach, sodium methoxide catalyzes the formation of 2,3-epoxy derivatives from phenyl precursors, as described in patent literature. For example, sodium methoxide reacts with benzophenone derivatives to form epoxide intermediates, which are crucial for subsequent ring-opening reactions (see,).
Step 3: Ring Opening and Hydroxylation
The epoxy intermediate undergoes nucleophilic attack, often with methyl chloroacetate or similar reagents, to form methyl 2-hydroxy-3-methoxy-3,3-diphenylpropionate. This step involves controlled addition at low temperatures (-5°C to 55°C) to ensure regioselectivity and stereochemical control.
Step 4: Hydrolysis to the Acid
Hydrolysis of the methyl ester in aqueous sodium hydroxide at elevated temperatures (around 90-95°C) yields the corresponding hydroxy acid, 3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid . The pH is carefully adjusted to 2-3 using hydrochloric acid to precipitate the pure acid form (see,).
Step 5: Purification
The acid is isolated by filtration, washing, and drying under controlled conditions, often with yields around 55-75%, depending on reaction conditions and purity requirements.
Alternative Route: Enantioselective Synthesis
Enantioselective synthesis methods utilize chiral catalysts or resolution techniques to obtain optically pure (S)-enantiomer of the compound, which is significant for pharmaceutical applications. For example, resolution with chiral auxiliaries or chiral chromatography can achieve enantiomeric purities exceeding 97% (see,).
Key Steps:
- Starting with racemic mixtures, resolution involves chiral stationary phases or chiral reagents such as (R)-2,4-dichlorophenylethylamine derivatives.
- The enantiomeric excess is improved through recrystallization or chiral chromatography, often yielding products with >99% purity.
Chemical Reactions and Conditions
| Reaction Step | Reagents & Conditions | Purpose | Yield & Purity |
|---|---|---|---|
| Epoxide formation | Sodium methoxide, phenyl derivatives, low temp | Form epoxy intermediates | ~94.8% yield, 95.5% purity |
| Esterification | p-Toluenesulfonic acid in methanol, reflux | Form methyl ester | ~75% yield, 99.9% purity |
| Hydrolysis | NaOH, 90-95°C, pH 2-3 | Convert ester to acid | ~55% yield, 55% dry weight |
| Enantioselective resolution | Chiral chromatography or resolution with chiral auxiliaries | Obtain optically pure enantiomer | >97% ee |
Key Data and Observations
- The overall yield for the synthesis of the acid is approximately 55-75%, with high purity (>99%) achieved via chromatographic purification.
- The stereochemical purity is critical, especially for pharmaceutical applications, with enantiomeric excesses often exceeding 97%.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(2,3-dichlorophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2,3-dichlorophenyl)-2-hydroxypropanol.
Substitution: Formation of derivatives with substituted functional groups on the benzene ring.
Scientific Research Applications
3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades or metabolic processes, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
The following compounds share structural similarities but differ in substituent positions, functional groups, or electronic properties:
Physicochemical Properties
- Acidity: The 2-hydroxypropanoic acid moiety typically exhibits moderate acidity (pKa ~3–4). For example, 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid has a predicted pKa of 3.09 , while the α,β-unsaturated analog (2E)-3-(2,3-dichlorophenyl)acrylic acid may have enhanced acidity due to conjugation . Trifluoromethyl substitution (e.g., in 2-(2,3-Dichlorophenyl)-3,3,3-trifluoropropionic acid) increases electron-withdrawing effects, lowering pKa .
- Solubility: Hydroxyphenyl derivatives (e.g., 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid) show higher water solubility due to polar hydroxyl groups . Chlorinated analogs (e.g., 3-(3,5-dichlorophenyl)-2-hydroxypropanoic acid) exhibit reduced solubility in polar solvents but increased lipophilicity .
- Stereochemical Effects: The (R)-enantiomer of 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid demonstrates distinct biological activity due to chiral recognition in metabolic pathways .
Biological Activity
3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,3-dichlorobenzaldehyde with malonic acid derivatives under basic conditions. The resulting product undergoes hydrolysis to yield the desired compound. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that 3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of Gram-positive bacteria and fungi. For instance, it has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .
Table 1: Antimicrobial Efficacy of 3-(2,3-Dichlorophenyl)-2-hydroxypropanoic Acid
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Enterococcus faecalis | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12 |
| MCF-7 | 15 |
| HeLa | 20 |
The biological activity of 3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt mitochondrial function in cancer cells. The presence of the dichlorophenyl group enhances its lipophilicity, facilitating membrane penetration and target interaction .
Case Studies
- Antimicrobial Study : A recent study evaluated the compound's efficacy against multidrug-resistant pathogens. Results indicated that it could serve as a lead compound for developing new antimicrobial agents .
- Anticancer Research : Another investigation focused on the compound's effects on lung cancer cells. The study found that treatment with varying concentrations led to significant reductions in cell viability, suggesting a potential role in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for 3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid?
The synthesis typically involves condensation reactions between substituted dichlorophenyl precursors and hydroxypropanoic acid derivatives. For example, analogous methods for related compounds (e.g., 3-(2,4-dichlorophenyl) derivatives) use glyoxylic acid and dichlorophenylacetic acid under acidic catalysis (e.g., sulfuric acid) at elevated temperatures . Modifications include adjusting stoichiometry, reaction time (12–24 hours), and purification via crystallization or chromatography. For 2,3-dichloro isomers, ensure regioselective control using directing groups or catalysts to minimize byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- HPLC : To assess purity (>95%) using reverse-phase columns and UV detection at 254 nm.
- NMR : and NMR to confirm the hydroxypropanoic backbone and dichlorophenyl substitution pattern (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak ([M-H]⁻ at m/z 249.96 for C₉H₇Cl₂O₃).
- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .
Q. What are the recommended storage conditions to ensure compound stability?
Store the compound in amber glass vials at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the hydroxy and carboxylic acid groups. Stability tests show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound be resolved?
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:
- Stereochemical variations : Ensure enantiomeric purity, as R/S configurations impact target binding .
- Assay conditions : Standardize protocols (e.g., MIC testing against ESKAPE pathogens using CLSI guidelines) .
- Solubility effects : Use DMSO stocks ≤1% to avoid cytotoxicity artifacts.
- Computational modeling : Perform docking studies to validate interactions with targets (e.g., bacterial enzymes) .
Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?
The hydroxy and carboxylic acid groups enable functionalization:
- Esterification : Protect the carboxylic acid with ethyl groups for improved membrane permeability .
- Nucleophilic substitution : Replace chlorine atoms on the phenyl ring with amines or thiols under Pd catalysis .
- Oxidation : Convert the hydroxy group to a ketone for prodrug synthesis using Jones reagent . Monitor reaction progress via TLC and optimize yields (70–90%) by varying temperature (40–80°C) and solvent polarity .
Q. How does the electronic nature of the dichlorophenyl group influence its mechanism of action?
The 2,3-dichloro substitution enhances electrophilicity, promoting interactions with nucleophilic residues in enzymes (e.g., bacterial dihydrofolate reductase). DFT calculations show a Hammett σ value of +0.92, indicating strong electron-withdrawing effects that stabilize transition states during inhibition . Compare with 2,4- or 3,5-dichloro analogs to isolate electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
